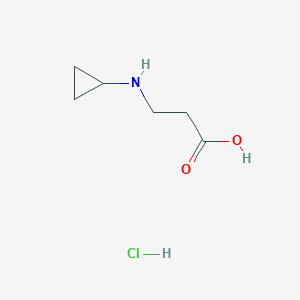
3-(Cyclopropylamino)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a solid substance and is not intended for human or veterinary use, but for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(Cyclopropylamino)propanoic acid hydrochloride can be represented by the SMILES stringO=C(O)CCNCCC.Cl . The InChI code for the compound is 1S/C6H13NO2.ClH/c1-2-4-7-5-3-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H . Physical And Chemical Properties Analysis
3-(Cyclopropylamino)propanoic acid hydrochloride is a solid substance . Its molecular weight is 165.62.Wissenschaftliche Forschungsanwendungen
Protein Chemistry and Modification
- Cysteine thiol groups can be converted to S-3-sulphopropylcysteine using 3-hydroxypropane-sulphonic acid γ-sultone, a process useful in protein chemistry. This reaction is slower than with iodoacetate but shows similar selectivity for thiol groups, and the S-sulphopropylcysteine formed is stable under conditions of total acid hydrolysis and behaves distinctively in electrophoresis and ion-exchange chromatography (Rüegg & Rudinger, 2009).
Synthesis of Optically Active Compounds
- Optically active 1,4-thiazane-3-carboxylic acid was synthesized from cysteine via optical resolution by preferential crystallization. The process involves the use of intermediate compounds like (RS)-2-amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride, which exists as a conglomerate and can be optically resolved to yield its enantiomers (Shiraiwa et al., 1998).
Cyclopropanone Derivative Synthesis
- 1-(Arylsulfonyl)cyclopropanol, a cyclopropanone derivative, can be prepared from the reaction of cyclopropanone ethyl hemiacetal with sodium arylsufinate in the presence of formic acid. This new cyclopropanone equivalent reacts with terminal acetylenes and disubstituted amines in water catalyzed by AuCl3, providing a method for synthesizing 1-alkynyl cyclopropylamines (Liu et al., 2008).
Synthesis of Key Pharmaceutical Intermediates
- The synthesis of 2-Amino-6-cyclopropylamino-9H-purine, a key intermediate of abacavir, involves multiple steps including nitrosation, cyclization, acylation, chlorination, and condensation with cyclopropylamine. This process yields an overall yield of about 39% (Liu Wanyi, 2008).
Asymmetric Hydrogenation Studies
- (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid was prepared in optically pure form as its hydrochloride using a simple and safe, asymmetric hydrogenation catalyst system. This approach allows rapid screening of various chiral phosphine ligands via an in situ ionic complex (O'reilly et al., 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(cyclopropylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)3-4-7-5-1-2-5;/h5,7H,1-4H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUSEVOGAKCKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)propanoic acid hydrochloride | |
CAS RN |
1170463-02-1 |
Source


|
| Record name | 3-(cyclopropylamino)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2774945.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)



![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)
![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)



![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2774962.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)
![3-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-one](/img/structure/B2774965.png)